molecular formula C12H12O B11916255 (7-Methylnaphthalen-2-yl)methanol

(7-Methylnaphthalen-2-yl)methanol

Katalognummer: B11916255
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: HDSQQGUHMIZCLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Methylnaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by a methyl group at the 7th position and a methanol group at the 2nd position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylnaphthalen-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 7-methylnaphthalene.

    Oxidation: The methyl group at the 2nd position is oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid is then reduced to an alcohol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where specific catalysts and reaction conditions are optimized to achieve high yields and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of 7-methylnaphthalene-2-carboxylic acid.

    Reduction: Formation of 7-methylnaphthalene-2-methanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

(7-Methylnaphthalen-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (7-Methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl group at the 7th position may also play a role in modulating the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

    Naphthalene-2-methanol: Lacks the methyl group at the 7th position.

    7-Methylnaphthalene: Lacks the hydroxyl group at the 2nd position.

    2-Naphthol: Contains a hydroxyl group at the 2nd position but lacks the methyl group at the 7th position.

Uniqueness: (7-Methylnaphthalen-2-yl)methanol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H12O

Molekulargewicht

172.22 g/mol

IUPAC-Name

(7-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7,13H,8H2,1H3

InChI-Schlüssel

HDSQQGUHMIZCLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=CC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.